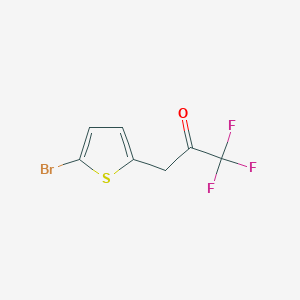
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is an organic compound that features a brominated thiophene ring and a trifluoromethyl ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one typically involves the bromination of thiophene followed by the introduction of the trifluoromethyl ketone group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of environmentally friendly catalysts and reagents is also considered to minimize the environmental impact .
化学反应分析
Types of Reactions
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with various molecular targets. The brominated thiophene ring and the trifluoromethyl ketone group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a trifluoromethyl group.
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: Contains an oxadiazole ring instead of a ketone group.
Uniqueness
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it valuable in applications requiring specific electronic characteristics .
生物活性
3-(5-Bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by its unique structural features, including a brominated thiophene moiety and a trifluoromethyl ketone group. This combination imparts distinct chemical properties that are of interest in various biological applications. The compound has been studied for its potential antimicrobial and antifungal activities, as well as its role in drug development.
- Molecular Formula : C7H4BrF3OS
- Molecular Weight : 273.07 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=C(SC(=C1)Br)CC(=O)C(F)(F)F
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the brominated thiophene ring and the trifluoromethyl ketone group allows for potential interactions with enzymes and receptors, which may lead to inhibition or alteration of their functions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 20 | 8 µg/mL |
These results suggest that the compound could serve as a potential candidate for the development of new antimicrobial agents.
Antifungal Activity
The compound has shown promising antifungal properties in vitro. In a study assessing its efficacy against various fungal strains, it was found to be particularly effective against Candida species.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound using disk diffusion methods. The results demonstrated that the compound inhibited the growth of both gram-positive and gram-negative bacteria. The study concluded that further exploration into its mechanism of action could provide insights into its potential therapeutic applications.
Research on Drug Development
In another study focused on drug development, researchers synthesized derivatives of this compound to enhance its biological activity. Modifications to the brominated thiophene structure resulted in compounds with improved potency against specific microbial strains.
Comparison with Similar Compounds
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 3-(5-Chlorothiophen-2-yl)-1,1,1-trifluoropropan-2-one | Chlorine instead of Bromine | Different halogen may affect reactivity |
| 3-(5-Methylthiophen-2-yl)-1,1,1-trifluoropropan-2-one | Methyl group instead of Bromine | Alters electronic properties |
| 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one | Fluorine substitution on phenyl | Potentially different biological activity |
The uniqueness of this compound lies in its trifluoro ketone structure combined with the brominated thiophene ring, which may confer distinct electronic properties compared to similar compounds.
属性
分子式 |
C7H4BrF3OS |
|---|---|
分子量 |
273.07 g/mol |
IUPAC 名称 |
3-(5-bromothiophen-2-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C7H4BrF3OS/c8-6-2-1-4(13-6)3-5(12)7(9,10)11/h1-2H,3H2 |
InChI 键 |
RUVPNRXPCAZALP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)Br)CC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















